molecular formula C11H9ClN2O B8696659 5-Chloro-3-methyl-2-phenyl-3H-imidazole-4-carbaldehyde

5-Chloro-3-methyl-2-phenyl-3H-imidazole-4-carbaldehyde

Cat. No. B8696659
M. Wt: 220.65 g/mol
InChI Key: JMNHQEWGYRECJM-UHFFFAOYSA-N
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Patent
US08304438B2

Procedure details

1 g (4.8 mmol) of 5-chloro-2-phenyl-3H-imidazole-4-carbaldehyde, 0.824 g (5.8 mmol) of methyl iodide and 1.338 g (9.7 mmol) of potassium carbonate in 50 ml of DMF were stirred at room temperature for 4 h. The reaction mixture was poured onto 200 ml of water, the resulting mixture stirred for 1 h, and the product was filtered off with suction and dried. Yield: 820 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.824 g
Type
reactant
Reaction Step One
Quantity
1.338 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:4][C:3]=1[CH:13]=[O:14].CI.[C:17](=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Cl:1][C:2]1[N:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:4]([CH3:17])[C:3]=1[CH:13]=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(NC(=N1)C1=CC=CC=C1)C=O
Name
Quantity
0.824 g
Type
reactant
Smiles
CI
Name
Quantity
1.338 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(N(C(=N1)C1=CC=CC=C1)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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